Cycloeucalenol vs. Cycloartenol and 24-Methylenecycloartanol: Superior Substrate for Cycloeucalenol Cycloisomerase
In a comparative enzyme study using microsomal preparations from bramble tissue cultures (Rubus fruticosus), cycloeucalenol was efficiently converted to obtusifoliol, whereas the 4,4-dimethyl sterols cycloartenol and 24-methylenecycloartanol were identified as 'very poor substrates' under identical experimental conditions [1]. The study explicitly demonstrated that the enzyme cycloeucalenol cycloisomerase (EC 5.5.1.9) exhibits a marked preference for cycloeucalenol, which lacks the 4β-methyl group that sterically hinders the reaction in the 4,4-dimethyl sterols [2].
| Evidence Dimension | Enzyme Substrate Efficiency |
|---|---|
| Target Compound Data | Efficiently converted to obtusifoliol |
| Comparator Or Baseline | Cycloartenol and 24-methylenecycloartanol: very poor substrates |
| Quantified Difference | Qualitative, but reported as significant difference in conversion efficiency |
| Conditions | Microsomal fraction from Rubus fruticosus tissue cultures; radiochromatography detection |
Why This Matters
This direct comparative evidence establishes cycloeucalenol as the sole appropriate substrate for investigating cycloeucalenol cycloisomerase activity, a critical step in plant sterol biosynthesis.
- [1] Heintz R, Benveniste P. (1974). Plant sterol metabolism studies on the substrate specificity of an enzyme capable of opening the cyclopropane ring of cycloeucalenol. Biochemical and Biophysical Research Communications, 59(4), 1343-1349. View Source
- [2] Heintz R, et al. (1972). Plant Sterol Metabolism: Enzymatic Cleavage of the 9β,19β-Cyclopropane Ring of Cyclopropyl Sterols in Bramble Tissue Cultures. Journal of Biological Chemistry, 247(21), 6921-6927. View Source
